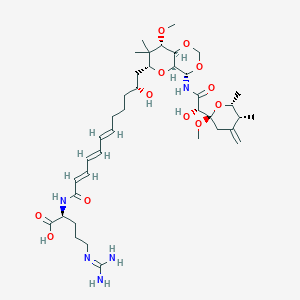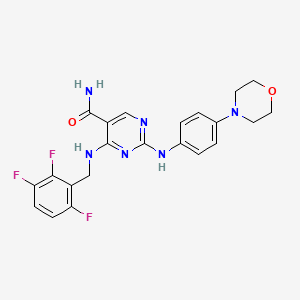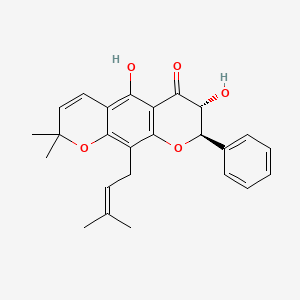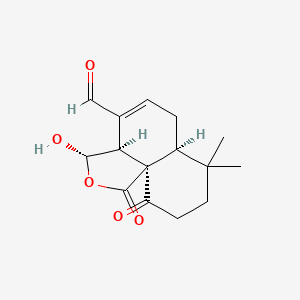
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as oleoyl and palmitoyl respectively. It derives from an oleic acid and a hexadecanoic acid. It is a tautomer of a this compound zwitterion.
PE(18:1(9Z)/16:0), also known as PE(34:1) or PE(18:1/16:0), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:1(9Z)/16:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:1(9Z)/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:1(9Z)/16:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:1(9Z)/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:1(9Z)/16:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:1(9Z)/16:0) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/16:0/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:1(9Z)/16:0) can be biosynthesized from PS(18:1(9Z)/16:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:1(9Z)/16:0) can be biosynthesized from PS(18:1(9Z)/16:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:1(9Z)/16:0) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/16:0/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:1(9Z)/16:0) is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/16:0) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/16:0) pathway.
Aplicaciones Científicas De Investigación
Molecular Dynamics and Phase Transitions
- Acyl Chain Dynamics : The dynamical behavior of the acyl chains in 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine (and related lipids) has been explored using 2H NMR relaxation studies. These lipids show marked discontinuities at positions of the carbon-carbon double bond and cyclopropane ring, indicating significant differences in motion and dynamics within the lipid molecules (Perly, Smith, & Jarrell, 1985).
- Phase Transitions : Investigations using 2H NMR spectroscopy reveal how the replacement of a double bond by a cyclopropane ring in phosphatidylethanolamines affects their thermotropic behavior and molecular properties, including phase transitions and ordering of fatty acyl chains (Perly, Smith, & Jarrell, 1985).
Membrane Properties and Interactions
- Lipid Bilayer Mixing Properties : The mixing properties of this compound in lipid bilayers, as examined using fluorescent probes, demonstrate enhanced lateral mobility and domain formation. This finding provides insights into the structural organization within lipid membranes (Ahn & Yun, 1999).
- Calcium-Induced Membrane Subdomains : The effects of Ca2+ on the lateral segregation in bilayers containing this compound and its interaction with other lipid types have been studied. Atomic force microscopy (AFM) observations reveal distinct phases and subdomains induced by calcium binding (Picas et al., 2009).
Structural and Mechanistic Insights
- Monolayer and Bilayer Studies : Studies using Langmuir-Blodgett films and atomic force microscopy provide detailed insights into the structural and nanomechanical properties of lipid monolayers and bilayers, including those formed with this compound. Such research offers a deeper understanding of membrane stability and dynamics at the nanoscale (Garcia-Manyes et al., 2007).
Applications in Biomimetics and Membrane Interaction Studies
- Biomimetic Membranes : Biomimetic membranes using this compound and other lipids have been characterized, offering potential applications in studying lipid-protein interactions and developing model systems for cell membrane research (Botet-Carreras et al., 2020).
Propiedades
Fórmula molecular |
C39H76NO8P |
|---|---|
Peso molecular |
718 g/mol |
Nombre IUPAC |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40)48-39(42)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1 |
Clave InChI |
DVXMEPWDARXHCX-OTMQOFQLSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(O)OCCN |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)(O)OCCN |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S,3S,7S,7aS)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1245266.png)




![methyl N-[1-[[4-hydroxy-5-[[2-[3-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]-2-oxoimidazolidin-1-yl]-3,3-dimethylbutanoyl]amino]-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1245274.png)
![(2R*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E)-7-nonadien-6-onyl]furo[3,2-c]coumarin](/img/structure/B1245275.png)
![N-(2-aminoethyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1245276.png)